molecular formula C14H14ClN3OS B2899073 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-69-0

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2899073
CAS No.: 898646-69-0
M. Wt: 307.8
InChI Key: QPEMJEPDHPQPBY-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro group at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a 3,5-dimethylphenyl ring. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and ability to interact with biological targets. The chloro and methylsulfanyl substituents likely influence electronic properties, lipophilicity, and metabolic stability, while the 3,5-dimethylphenyl group may enhance steric bulk and modulate binding interactions.

Properties

IUPAC Name

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-4-9(2)6-10(5-8)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEMJEPDHPQPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced using reagents like dimethylphenylamine.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using reagents such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound can be categorized based on modifications to its core substituents. Below, key analogs are analyzed for their substituent effects and properties.

Substituent Variations on the Pyrimidine Ring

Chloro vs. Other Halogens
  • 5-Fluoro Analogs : Fluorine substitution at position 5 often increases electronegativity and metabolic stability compared to chloro derivatives. For example, 5-fluoro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide demonstrated improved solubility in polar solvents but reduced binding affinity in kinase inhibition assays due to weaker electron-withdrawing effects .
  • In a study of brominated pyrimidines, reduced enzymatic activity was observed compared to chloro derivatives .
Methylsulfanyl vs. Sulfur-Containing Groups
  • 2-Methylsulfonyl Analogs : Oxidation of methylsulfanyl to methylsulfonyl increases polarity and hydrogen-bonding capacity. Such modifications have been linked to enhanced pharmacokinetic profiles in antiviral agents but may reduce membrane permeability .
  • 2-Thiomethyl vs. Thioether Groups : Replacement with bulkier thioethers (e.g., benzylthio) can improve hydrophobic interactions in protein binding pockets, as seen in protease inhibitor studies .

Modifications to the Aryl Carboxamide Moiety

3,5-Dimethylphenyl vs. Other Substituted Phenyl Groups
  • However, in cytotoxicity assays, 4-methoxy derivatives showed lower potency than 3,5-dimethylphenyl analogs, possibly due to reduced steric shielding .
  • Unsubstituted Phenyl Analogs : Removal of methyl groups simplifies synthesis but often reduces thermal stability and target selectivity, as observed in comparative studies of carboxamide-based herbicides .
Heteroaromatic Replacements

Replacing the phenyl ring with pyridyl or thienyl groups introduces nitrogen or sulfur heteroatoms, altering electronic properties. For instance, pyridyl-carboxamides exhibit stronger hydrogen-bonding interactions in receptor binding but may face metabolic oxidation challenges .

Key Research Findings and Data Tables

Table 1: Comparative Properties of Selected Pyrimidine Carboxamide Analogs

Compound Name R1 (Position 5) R2 (Position 2) Aryl Substituents Key Findings Reference
Target Compound Cl SCH3 3,5-dimethylphenyl Hypothetical high lipophilicity -
5-Fluoro-N-(3,5-dimethylphenyl)-... F SCH3 3,5-dimethylphenyl Improved solubility, reduced bioactivity
5-Chloro-N-(4-methoxyphenyl)-2-SCH3-... Cl SCH3 4-methoxyphenyl Lower thermal stability (Tₘ = 145°C)
5-Bromo-N-(3,5-dimethylphenyl)-2-SO2CH3-... Br SO2CH3 3,5-dimethylphenyl Enhanced PK profile, low permeability

Table 2: Substituent Effects on Device Performance (OLED Context)*

Compound Type Core Structure Aryl Substituents EQE (%) Application Insight Reference
PXZ-Mes3B Phenoxazine 3,5-dimethylphenyl 22.8 High efficiency emitter
DAC-Mes3B Diphenylaminocarbazole 3,5-dimethylphenyl 18.2 Moderate charge transport

Biological Activity

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 273.78 g/mol

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. One significant pathway is the WNT/β-catenin signaling pathway, which has been implicated in various cancers.

Key Mechanisms:

  • Inhibition of DVL1 : The compound has been shown to inhibit Dishevelled (DVL1), a key protein in the WNT signaling pathway. This inhibition disrupts the aberrant activation of the pathway, leading to reduced cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Production : The compound's interaction with cellular mechanisms promotes ROS production, contributing to its anticancer effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated selective inhibition against colon cancer cell lines.

Study Cell Line EC50 (µM) Mechanism
Study 1HCT1167.1 ± 0.6DVL1 Inhibition
Study 2SW4805.0 ± 0.4ROS Induction

Case Studies

  • Case Study on Colon Cancer :
    • A study explored the effects of the compound on HCT116 cells expressing wild-type APC. The results indicated significant growth inhibition and increased apoptosis markers.
    • Findings : The compound caused a notable increase in ROS levels and a decrease in β-catenin levels, suggesting effective modulation of the WNT pathway.
  • Case Study on Other Cancers :
    • Additional research has examined its effects on breast and prostate cancer cell lines, where it similarly exhibited growth inhibition.
    • Findings : The compound showed an EC50 value of approximately 6.0 µM in breast cancer cells, reinforcing its broad-spectrum anticancer potential.

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